

Unraveling the Molecular Architecture of Antiparasitic Agent-22: A Technical Guide

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Compound of Interest		
Compound Name:	Antiparasitic agent-22	
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Milan, Italy – In a significant advancement for antiparasitic drug discovery, a novel 1,3,4-oxadiazole derivative, identified commercially as **Antiparasitic agent-22** and designated as compound 24 in seminal research, has been characterized as a potent, broad-spectrum inhibitor of several major human parasites. This technical guide provides an in-depth overview of the chemical structure elucidation, synthesis, and biological activity of this promising compound, intended for researchers, scientists, and drug development professionals. The information is based on the findings published by Corfu A.I. et al. in ACS Infectious Diseases in May 2024.[1][2]

Antiparasitic agent-22 (compound 24) has demonstrated remarkable efficacy against a panel of vector-borne parasites, exhibiting low-micromolar activity against Trypanosoma brucei and Leishmania species, and potent nanomolar activity against Plasmodium falciparum.[1] Crucially, the compound shows high selectivity for parasites over mammalian cells, marking it as a promising candidate for further preclinical development.[1]

Molecular Profile and Biological Activity

Compound 24 is a 1,3,4-oxadiazole derivative featuring a complex lipophilic tail which contributes to its potent and broad-spectrum activity. Its efficacy has been quantified across several key parasitic species and a human cell line to determine its selectivity.



Target Organism/Cell Line	Assay Type	IC50 / CC50 (μM)	Reference
Trypanosoma brucei brucei	Growth Inhibition	2.41	MedChemExpress
Leishmania infantum	Promastigote Inhibition	5.95	MedChemExpress
Leishmania infantum	Amastigote Inhibition	8.18	MedChemExpress
Leishmania tropica	Promastigote Inhibition	8.98	MedChemExpress
Plasmodium falciparum (W2 strain)	Growth Inhibition	0.155	MedChemExpress
Human THP-1 cells	Cytotoxicity	64.16	MedChemExpress

Chemical Structure Elucidation

The definitive structure of **Antiparasitic agent-22** (compound 24) was determined through a combination of synthetic chemistry and rigorous spectroscopic analysis. The elucidation process confirms the molecular connectivity and stereochemistry, providing a foundational blueprint for future analogue development and structure-activity relationship (SAR) studies.

Spectroscopic Data Summary

The structural identity of compound 24 was unequivocally confirmed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.



Technique	Parameter	Observed Value
HRMS (ESI)	Calculated [M+H]+	C21H28N5O2 ⁺
Found [M+H]+	398.2238	
¹H NMR (400 MHz, CDCl₃)	Chemical Shifts (δ, ppm)	8.00 (d, J = 8.8 Hz, 2H), 7.02 (d, J = 8.8 Hz, 2H), 4.60 (s, 2H), 4.07 (t, J = 6.6 Hz, 2H), 3.69 (s, 3H), 2.29 (t, J = 7.4 Hz, 2H), 1.84 (p, J = 6.7 Hz, 2H), 1.72 – 1.62 (m, 2H), 1.48 – 1.25 (m, 8H).
¹³ C NMR (101 MHz, CDCl ₃)	Chemical Shifts (δ, ppm)	164.7, 164.3, 162.8, 153.2, 128.5, 121.7, 114.9, 68.1, 58.7, 52.1, 31.8, 29.4, 29.3, 29.2, 26.0, 25.7.

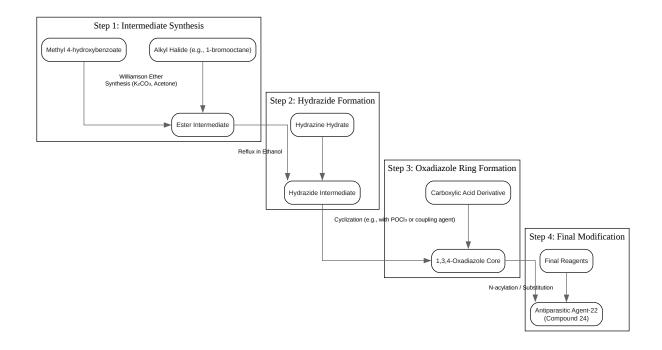
Experimental Protocols

The synthesis of **Antiparasitic agent-22** (compound 24) follows a multi-step sequence, representative of modern heterocyclic chemistry. The detailed protocol below is based on the general procedures outlined for this class of molecules.[3]

General Synthesis Workflow

The logical flow for the synthesis of the 1,3,4-oxadiazole core and its subsequent elaboration is depicted below. This pathway involves the initial formation of a key hydrazide intermediate, followed by cyclization and final modification to yield the target compound.









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